molecular formula C22H30INO3 B14210600 1-(8-{[(2R)-2-Hydroxy-2-phenylpropanoyl]oxy}octyl)pyridin-1-ium iodide CAS No. 824432-14-6

1-(8-{[(2R)-2-Hydroxy-2-phenylpropanoyl]oxy}octyl)pyridin-1-ium iodide

Cat. No.: B14210600
CAS No.: 824432-14-6
M. Wt: 483.4 g/mol
InChI Key: AJDGZLBUTXJKMY-VZYDHVRKSA-M
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Description

1-(8-{[(2R)-2-Hydroxy-2-phenylpropanoyl]oxy}octyl)pyridin-1-ium iodide is a quaternary ammonium compound that features a pyridinium core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(8-{[(2R)-2-Hydroxy-2-phenylpropanoyl]oxy}octyl)pyridin-1-ium iodide typically involves the quaternization of pyridine with an appropriate alkylating agent. The reaction conditions often include the use of solvents such as acetonitrile or dimethylformamide (DMF) and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale quaternization reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors could be advantageous for scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

1-(8-{[(2R)-2-Hydroxy-2-phenylpropanoyl]oxy}octyl)pyridin-1-ium iodide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyridinium ion back to pyridine.

    Substitution: Nucleophilic substitution reactions can occur at the pyridinium nitrogen.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction can regenerate the parent pyridine.

Scientific Research Applications

1-(8-{[(2R)-2-Hydroxy-2-phenylpropanoyl]oxy}octyl)pyridin-1-ium iodide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(8-{[(2R)-2-Hydroxy-2-phenylpropanoyl]oxy}octyl)pyridin-1-ium iodide involves its interaction with cellular components. The compound can target specific molecular pathways, such as inhibiting enzymes or disrupting cell membranes, leading to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(8-{[(2R)-2-Hydroxy-2-phenylpropanoyl]oxy}octyl)pyridin-1-ium iodide is unique due to its specific structure, which imparts distinct chemical and biological properties.

Properties

CAS No.

824432-14-6

Molecular Formula

C22H30INO3

Molecular Weight

483.4 g/mol

IUPAC Name

8-pyridin-1-ium-1-yloctyl (2R)-2-hydroxy-2-phenylpropanoate;iodide

InChI

InChI=1S/C22H30NO3.HI/c1-22(25,20-14-8-6-9-15-20)21(24)26-19-13-5-3-2-4-10-16-23-17-11-7-12-18-23;/h6-9,11-12,14-15,17-18,25H,2-5,10,13,16,19H2,1H3;1H/q+1;/p-1/t22-;/m1./s1

InChI Key

AJDGZLBUTXJKMY-VZYDHVRKSA-M

Isomeric SMILES

C[C@@](C1=CC=CC=C1)(C(=O)OCCCCCCCC[N+]2=CC=CC=C2)O.[I-]

Canonical SMILES

CC(C1=CC=CC=C1)(C(=O)OCCCCCCCC[N+]2=CC=CC=C2)O.[I-]

Origin of Product

United States

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